molecular formula C6H6FN B1302949 3-Fluoro-5-methylpyridine CAS No. 407-21-6

3-Fluoro-5-methylpyridine

Cat. No.: B1302949
CAS No.: 407-21-6
M. Wt: 111.12 g/mol
InChI Key: CKQXPRSCSFUGRC-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H6FN. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a methyl group on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methylpyridine typically involves the fluorination of 5-methylpyridine. One common method is the direct fluorination using elemental fluorine or other fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique electronic properties.

    Industry: Used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

  • 2-Fluoro-5-methylpyridine
  • 4-Fluoro-5-methylpyridine
  • 3-Chloro-5-methylpyridine
  • 3-Bromo-5-methylpyridine

Comparison: 3-Fluoro-5-methylpyridine is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The presence of the fluorine atom at the 3-position can lead to different reactivity patterns and biological activities compared to other halogenated or methylated pyridines .

Properties

IUPAC Name

3-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQXPRSCSFUGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376547
Record name 3-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-21-6
Record name 3-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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